![molecular formula C14H12F2Se2 B14209163 Diselenide, bis[(2-fluorophenyl)methyl] CAS No. 823178-70-7](/img/structure/B14209163.png)
Diselenide, bis[(2-fluorophenyl)methyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis[(2-fluorophenyl)methyl] is an organoselenium compound with the molecular formula C14H12F2Se2 and a molecular weight of 376.16 g/mol This compound is characterized by the presence of two selenium atoms bonded to two (2-fluorophenyl)methyl groups
Vorbereitungsmethoden
The synthesis of diselenide, bis[(2-fluorophenyl)methyl] typically involves the reaction of 2-fluorobenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Diselenide, bis[(2-fluorophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of diselenides can yield selenols or selenides. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles. Common reagents include alkyl halides and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diselenide, bis[(2-fluorophenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to mimic the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative stress.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in modulating various biological pathways.
Wirkmechanismus
The mechanism by which diselenide, bis[(2-fluorophenyl)methyl] exerts its effects involves the interaction of the selenium atoms with various molecular targets. In biological systems, selenium compounds can mimic the activity of enzymes such as glutathione peroxidase by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. This activity helps protect cells from oxidative damage. The compound may also interact with other cellular components, modulating signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Diselenide, bis[(2-fluorophenyl)methyl] can be compared with other diselenide compounds, such as:
Bis(4-fluorophenyl) diselenide: Similar in structure but with fluorine atoms in the para position.
Bis(2-hydroxyphenyl) diselenide: Contains hydroxyl groups instead of fluorine atoms, which can affect its reactivity and biological activity.
Bis(3-hydroxyphenyl) diselenide: Another hydroxyl-substituted diselenide with different positional isomerism.
Bis(4-hydroxyphenyl) diselenide: Similar to bis(2-hydroxyphenyl) diselenide but with hydroxyl groups in the para position.
The unique positioning of the fluorine atoms in diselenide, bis[(2-fluorophenyl)methyl] can influence its chemical reactivity and biological properties, making it distinct from other diselenide compounds .
Eigenschaften
CAS-Nummer |
823178-70-7 |
|---|---|
Molekularformel |
C14H12F2Se2 |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
1-fluoro-2-[[(2-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI-Schlüssel |
FXEDTACYRWUCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


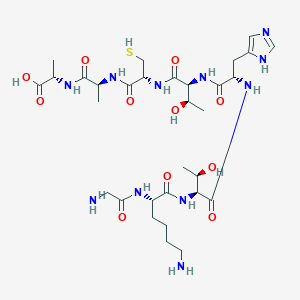
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)
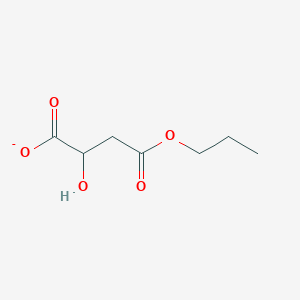
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)

![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
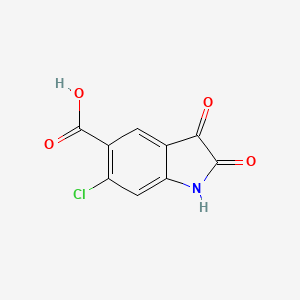
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
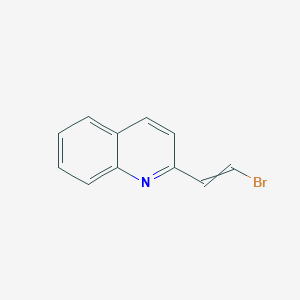
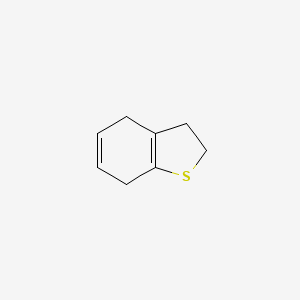
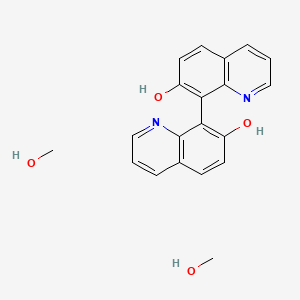
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
